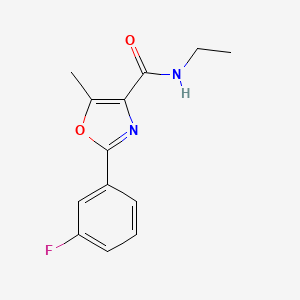

Oxazole-4-carboxamide, N-ethyl-2-(m-fluorophenyl)-5-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oxazole-4-carboxamide, N-ethyl-2-(m-fluorophenyl)-5-methyl- is a synthetic organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a carboxamide group, an ethyl group, a fluorophenyl group, and a methyl group attached to the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole-4-carboxamide, N-ethyl-2-(m-fluorophenyl)-5-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an α-haloketone with an amide in the presence of a base. The reaction conditions often include:

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Temperature: Elevated temperatures, typically around 80-120°C.

Catalysts: Bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental safety, often incorporating green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxazole-4-carboxamide, N-ethyl-2-(m-fluorophenyl)-5-methyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

Oxazole-4-carboxamide, N-ethyl-2-(m-fluorophenyl)-5-methyl- has various applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Oxazole-4-carboxamide, N-ethyl-2-(m-fluorophenyl)-5-methyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to DNA, or altering cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Oxazole-4-carboxamide: Lacks the ethyl, fluorophenyl, and methyl groups.

N-ethyl-2-(m-fluorophenyl)-5-methyl-oxazole: Similar structure but different functional groups.

2-(m-fluorophenyl)-5-methyl-oxazole: Lacks the carboxamide and ethyl groups.

Uniqueness

Oxazole-4-carboxamide, N-ethyl-2-(m-fluorophenyl)-5-methyl- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other oxazole derivatives.

Biological Activity

Oxazole-4-carboxamide, N-ethyl-2-(m-fluorophenyl)-5-methyl- is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and drug development. This compound is characterized by its oxazole ring structure, which imparts unique chemical properties conducive to various biological interactions.

The molecular formula of this compound is C11H12FN2O2, with a molecular weight of approximately 220.20 g/mol. It has a moderate density of 1.295 g/cm³ and a boiling point of 392.7ºC at 760 mmHg. The presence of the m-fluorophenyl group enhances its lipophilicity, potentially improving bioavailability and efficacy in biological systems.

Anticancer Activity

Research indicates that derivatives of oxazole-4-carboxamide exhibit promising anticancer properties. For instance, studies have shown that compounds similar to N-ethyl-2-(m-fluorophenyl)-5-methyl- can inhibit growth in various cancer cell lines, including colorectal and breast cancer cells. A derivative demonstrated an EC50 of 270 nM in human colorectal DLD-1 cells and exhibited significant tumor growth inhibition in xenograft models .

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of bacteria and fungi. Its derivatives have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, showing considerable inhibition at specific concentrations (MIC values). For example, certain oxazole derivatives have shown MIC values as low as 2 μg/mL against Staphylococcus aureus .

Structure-Activity Relationship (SAR)

The biological activity of oxazole derivatives is heavily influenced by their structural modifications. For instance, substituents at the 5-position of the oxazole ring can significantly alter potency against various biological targets. Studies have indicated that larger or more hydrophobic groups tend to enhance activity, while sterically bulky groups can reduce potency .

Synthesis Methods

Synthesis of oxazole derivatives typically involves multiple methods, including nucleophilic substitutions and electrophilic aromatic substitutions. These reactions facilitate the introduction of various substituents that can enhance biological activity or modify physicochemical properties.

Case Studies

Several case studies highlight the efficacy of oxazole derivatives:

- Anticancer Efficacy : In a study involving the compound's derivatives, one specific analog was able to induce apoptosis in cancer cells through caspase activation, showcasing its potential as an apoptosis inducer in cancer therapy .

- Antimicrobial Activity : Another study evaluated a series of oxazole derivatives against both bacterial and fungal strains, revealing that some exhibited MIC values comparable to established antibiotics like oxytetracycline .

Comparative Analysis

A comparative analysis of similar compounds reveals varying degrees of biological activity based on structural differences:

| Compound Name | CAS Number | Molecular Formula | Biological Activity |

|---|---|---|---|

| 2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-carboxamide | 51655-77-7 | C11H9ClN2O2 | Antimicrobial |

| N-ethyl-N-(4-fluorophenyl)-2-phenyl-4-oxazolecarboxamide | - | C18H15FN2O | Anticancer |

| Oxazole-4-carboxamide, 2-(m-fluorophenyl)-5-methyl | 72764 | C11H9FN2O2 | Antifungal |

Properties

CAS No. |

69382-13-4 |

|---|---|

Molecular Formula |

C13H13FN2O2 |

Molecular Weight |

248.25 g/mol |

IUPAC Name |

N-ethyl-2-(3-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxamide |

InChI |

InChI=1S/C13H13FN2O2/c1-3-15-12(17)11-8(2)18-13(16-11)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3,(H,15,17) |

InChI Key |

XDOGKNJKYNWTGB-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=C(OC(=N1)C2=CC(=CC=C2)F)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.